REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH:7]1[C:12]([S:13](Cl)(=[O:15])=[O:14])=[CH:11][CH:10]=[C:9]([I:17])[CH:8]=1.Cl.S1C(N)=NC=N1>N1C=CC=CC=1>[I:17][C:9]1[CH:8]=[CH:7][C:12]([S:13]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)(=[O:15])=[O:14])=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC=C1S(=O)(=O)Cl)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl.S1N=CN=C1N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified via silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with CH2Cl2
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)S(=O)(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.9 mmol | |
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |